2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Overview
Description
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran is a substituted pyran . It may be used in the synthesis of 2-(6-isothiocyanatohexyloxy)-tetrahydro-2H-pyran .
Molecular Structure Analysis
The molecular formula of the compound is C11H21ClO2 . The exact mass is 220.123008 g/mol and the molecular weight is 220.74 g/mol .Physical and Chemical Properties Analysis
The compound has a density of 1.03 g/mL at 25 °C (lit.) . Its boiling point is 133-135 °C/10 mmHg (lit.) . The refractive index is n20/D 1.462 (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Reactivity : Singh et al. (2001) describe the synthesis of related compounds, 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and 2-(2-{4-ethoxyphenyl}telluroethyl)-1,3-dioxane. They explore their reactions with iodine and ligation with various metals like Ru(II), Cu(I), and Hg(II) (Singh et al., 2001).
Prins-Type Synthesis and SAR Study : Miranda et al. (2006) synthesized functionalized tetrahydropyran and dihydropyran derivatives, including those with chlorovinyl groups. These compounds were evaluated for cytotoxicity against human solid tumor cells, highlighting the potential for medical applications (Miranda et al., 2006).
Photochemistry and Fluorescence Studies : Kilickiran et al. (2001) investigated the photochemistry of 2H-pyran derivatives, noting their fluorescent properties and the potential for applications in photolysis and fluorescence studies (Kilickiran et al., 2001).
Applications in Synthesis and Drug Development
Synthesis of Statins : Časar and Košmrlj (2009) outlined a method for synthesizing a key precursor for statins, highlighting the role of 2H-pyran derivatives in pharmaceutical synthesis (Časar & Košmrlj, 2009).
Diversity-Oriented Synthesis for Biological Screening : Zaware et al. (2011) synthesized a diverse library of substituted tetrahydropyrones, demonstrating the versatility of 2H-pyran derivatives in creating novel compounds for biological testing (Zaware et al., 2011).
Non-Iterative Asymmetric Synthesis : Meilert et al. (2004) presented a method for synthesizing polyketide spiroketals, using 2H-pyran derivatives. This showcases the utility of these compounds in complex molecular synthesis (Meilert et al., 2004).
Educational Applications
- Organic Laboratory Exercise : Brisbois et al. (1997) reported the use of tetrahydro-2-(2-propynyloxy)-2H-pyran in an introductory organic laboratory exercise, illustrating its educational value in teaching concepts like Markownikov Addition and chromatography (Brisbois et al., 1997).
Safety and Hazards
The compound is classified as dangerous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
2-(6-chlorohexoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOZSPDGPUSFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317323 | |
Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-84-9 | |
Record name | NSC314555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-Chlorohexyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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